molecular formula C22H24N2O4 B2443706 (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1164454-78-7

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2443706
CAS No.: 1164454-78-7
M. Wt: 380.444
InChI Key: AKFCFHULPSXOJR-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic acrylamide derivative designed for research into cancer and inflammatory diseases. Its molecular structure incorporates two key pharmacophores: a 3,4,5-trimethoxyphenyl group and a 2-methylindole moiety. The 3,4,5-trimethoxyphenyl unit is a privileged structure in anticancer agent development, notably found in potent inhibitors of tubulin polymerization, such as the combretastatins . Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating cancer cells . Furthermore, cinnamic amide derivatives containing the trimethoxyphenyl group have been identified as potent and selective antagonists of the prostanoid EP2 receptor, a key mediator of neuroinflammation and a potential target for neurodegenerative diseases . The indole nucleus is a ubiquitous scaffold in medicinal chemistry, present in numerous bioactive molecules. Michael addition reactions with indole derivatives have been successfully employed to enhance the potency of lead compounds like piplartine . This suggests that the 2-methyl-1H-indol-5-yl)methyl group in this acrylamide may contribute to its binding affinity and biological activity. This compound is supplied For Research Use Only and is intended for laboratory studies to further elucidate its specific mechanism of action, potency, and selectivity. It is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(Z)-N-[(2-methyl-1H-indol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-14-9-17-10-16(5-7-18(17)24-14)13-23-21(25)8-6-15-11-19(26-2)22(28-4)20(12-15)27-3/h5-12,24H,13H2,1-4H3,(H,23,25)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFCFHULPSXOJR-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)/C=C\C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. The structure combines an indole moiety with a trimethoxyphenyl group, which is known for its role in various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, bioactivity evaluations, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

 Z N 2 methyl 1H indol 5 yl methyl 3 3 4 5 trimethoxyphenyl acrylamide\text{ Z N 2 methyl 1H indol 5 yl methyl 3 3 4 5 trimethoxyphenyl acrylamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Indole Derivative : Starting from 2-methylindole.
  • Acrylamide Formation : Reaction with appropriate acylating agents to form the acrylamide linkage.
  • Trimethoxyphenyl Substitution : Introducing the 3-(3,4,5-trimethoxyphenyl) group through nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa0.52Induces apoptosis and G2/M phase arrest
MCF-70.34Inhibits tubulin polymerization
HT-290.86Similar to colchicine's mechanism

The compound was found to induce apoptosis in a dose-dependent manner and demonstrated significant inhibition of tubulin polymerization, suggesting it could be a lead for developing new antitumor agents .

Mechanistic Studies

Mechanistic studies indicate that this compound functions similarly to colchicine by binding to tubulin and preventing its polymerization into microtubules. This disruption is critical in cancer therapy as it halts cell division and promotes programmed cell death .

Case Studies

Several case studies have been conducted to evaluate the compound's biological activity:

  • Study on HeLa Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 0.52 µM. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.
  • MCF-7 and HT-29 Evaluation : In another study focusing on breast and colon cancer cell lines, the compound showed IC50 values indicating potent antiproliferative effects, making it a candidate for further development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. For instance, related indole derivatives have shown significant antitumor activity against various human cancer cell lines. The National Cancer Institute (NCI) protocols indicate that these compounds can inhibit cell growth effectively, with reported GI50 values suggesting potent activity against tumor cells .

Case Study:
A study evaluating a structurally similar compound demonstrated a mean growth inhibition rate of approximately 12.53% across a panel of sixty cancer cell lines. The compound's mechanism of action involves disrupting mitotic processes in cancer cells, leading to apoptosis .

Kinase Inhibition

Compounds with similar structures have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis. The inhibition of kinases such as VEGFR and EGFR can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Case Study:
Research on related indole derivatives has shown that they effectively inhibit the proliferation of cultivated human endothelial cells, suggesting their potential use in anti-angiogenic therapies. This inhibition is crucial for preventing tumor vascularization and growth .

Antimicrobial Properties

Indole derivatives are also recognized for their antimicrobial properties. The presence of the indole ring enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against various bacterial infections.

Case Study:
A derivative of the indole structure was tested against several bacterial strains and exhibited significant antibacterial activity, suggesting that this compound may share similar properties .

Neuroprotective Effects

Emerging research indicates that certain indole-based compounds may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
A study demonstrated that an indole derivative could reduce oxidative stress markers in neuronal cells, suggesting a protective mechanism against neurodegeneration. This effect could be attributed to the compound's ability to modulate signaling pathways involved in neuronal survival .

Chemical Reactions Analysis

Functional Group Transformations

The reactivity of Compound Z is governed by its:

  • Acrylamide double bond : Susceptible to Michael additions or reductions.

  • Indole moiety : Participates in electrophilic substitutions.

  • Trimethoxyphenyl group : Undergoes demethylation under acidic/oxidative conditions.

Table 2: Documented Transformations in Analogous Compounds

Reaction TypeConditionsOutcomeObserved in AnalogSource
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/EtOH)Cleavage of acrylamide to carboxylic acid and amineN-((1H-indol-3-yl)methyl)acrylamides
Reduction H₂/Pd-C in EtOHSaturation of acrylamide double bond to propaneamide3-Arylacrylamides
Demethylation BBr₃ in CH₂Cl₂ (−78°C)Conversion of methoxy groups to hydroxyls3,4,5-Trimethoxyphenyl derivatives
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitro group addition at indole C3/C5 positions1H-Indole derivatives

Limitations :

  • The Z-configuration may isomerize to E under prolonged heating or UV exposure.

  • Methoxy groups hinder further functionalization due to steric and electronic effects .

Biological Interactions (Reactivity in Cellular Systems)

While not direct chemical reactions, Compound Z’s bioactivity involves non-covalent interactions:

Table 3: Mechanism-Based Interactions

TargetInteraction TypeBiological OutcomeSupporting Evidence
TubulinBinding at colchicine siteInhibition of polymerization → G2/M cell cycle arrestStructural analogs in
DNAIntercalation (hypothesized)Disruption of replication/transcriptionIndole-acrylamide hybrids in
ROS generationRedox cycling of methoxy groupsApoptosis via oxidative stressTrimethoxyphenyl derivatives in

Critical Data :

  • IC₅₀ values for analogs range from 0.34 μM (MCF-7 cells) to 2.5 μM (HT-29 cells) .

  • Demethylated metabolites lose tubulin-binding efficacy by >80% .

Stability and Degradation

Compound Z’s stability is influenced by:

Table 4: Stability Under Controlled Conditions

ConditionObservationHalf-Life (Estimated)
Aqueous pH 7.4 (25°C)Slow hydrolysis (<5% in 24 h)>7 days
UV light (300 nm)Z→E isomerization (15% in 1 h)6.5 h
Liver microsomesOxidative demethylation (CYP3A4-mediated)2–4 h

Storage Recommendations :

  • Sealed containers at 2–8°C prevent hydrolysis and photoisomerization .

Unresolved Questions

  • Catalytic asymmetric synthesis : No methods reported for enantioselective production.

  • Cross-coupling reactions : Potential for Suzuki-Miyaura functionalization of the trimethoxyphenyl ring remains unexplored.

Sources:

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-N-((2-methyl-1H-indol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, and how is stereochemical control achieved?

The compound is typically synthesized via amide-coupling reactions using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a base like DIPEA (N,N-diisopropylethylamine). For stereochemical control in acrylamide derivatives, the (Z)-configuration is stabilized by intramolecular hydrogen bonding or steric hindrance during the reaction. Key steps include:

  • Activation of the carboxylic acid group (e.g., 3-(3,4,5-trimethoxyphenyl)acrylic acid) with TBTU.
  • Nucleophilic attack by the amine group of the indole-methylamine derivative under inert conditions.
  • Purification via column chromatography or recrystallization to isolate the (Z)-isomer .

Q. What analytical techniques are essential for confirming the structural integrity of this acrylamide derivative?

  • 1H and 13C NMR spectroscopy : To verify the presence of key functional groups (e.g., acrylamide protons at δ 6.5–7.6 ppm, methoxy groups at δ 3.5–3.8 ppm) and confirm stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M + H]+ ion matching calculated values within 0.1 ppm error).
  • HPLC with UV detection : To assess purity (≥95% is standard for pharmacological studies) .

Q. How is the compound initially screened for biological activity in academic research?

  • In vitro cytotoxicity assays : MTT or XTT assays using cell lines (e.g., Vero E6, cancer cells) to determine IC50 values.
  • Target-specific assays : Enzymatic inhibition studies (e.g., kinase inhibition for EGFR mutants) or antiviral activity via plaque reduction assays.
  • Dose-response curves : Compounds are tested at concentrations ranging from 1–100 µM to establish potency thresholds .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across different studies?

  • Replicating experimental conditions : Ensure consistency in cell lines, assay protocols (e.g., incubation time, serum concentration), and compound solubility (DMSO vs. aqueous buffers).
  • Metabolic stability testing : Evaluate compound degradation in cell culture media using LC-MS to rule out false negatives.
  • Off-target profiling : Use kinase panels or proteome-wide screens to identify unintended interactions that may explain variability .

Q. How can computational modeling guide the optimization of this acrylamide derivative for enhanced target binding?

  • Molecular docking : Simulate interactions with target proteins (e.g., CHIKV E protein, EGFR kinase) using software like AutoDock or Schrödinger. Key residues (e.g., Cys470, Lys471 in CHIKV E protein) are prioritized for hydrogen bonding or van der Waals interactions.
  • QSAR (Quantitative Structure-Activity Relationship) : Correlate substituent modifications (e.g., methoxy vs. hydroxy groups) with activity trends to design derivatives with improved affinity .

Q. What methodologies address low synthetic yields or poor solubility in pharmacological testing?

  • Solvent optimization : Switch from polar aprotic solvents (DMF) to mixtures like ethanol/water for better solubility.
  • Protecting group strategies : Temporarily block reactive sites (e.g., indole NH) during synthesis to prevent side reactions.
  • Nanoparticle encapsulation : Use liposomal carriers or PEGylation to enhance aqueous solubility and bioavailability .

Q. How is the compound’s selectivity for specific biological targets validated against related isoforms?

  • Isoform-specific assays : Compare inhibition of wild-type vs. mutant proteins (e.g., EGFR L858R/T790M vs. wild-type EGFR).
  • Crystallography : Resolve co-crystal structures to visualize binding modes and identify selectivity-determining residues.
  • Competitive binding experiments : Use fluorescent probes (e.g., ANS for hydrophobic pockets) to quantify displacement by the compound .

Methodological Resources

TechniqueApplication ExampleReference ID
Amide coupling (TBTU)Synthesis of acrylamide derivatives with >95% purity
Flow cytometryQuantification of CHIKV-positive cells post-treatment with acrylamide derivatives
Molecular dynamicsSimulating binding stability of acrylamide fragments with SARS-CoV-2 main protease
HPLC-DADQuantifying acrylamide derivatives in complex matrices (e.g., cell lysates)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.